Pyrazolo[1,5-a]pyrimidine-7-carboxylic acid
Overview
Description
Pyrazolo[1,5-a]pyrimidine-7-carboxylic acid is a heterocyclic compound that features a fused ring system combining pyrazole and pyrimidine rings. This compound is part of a larger family of pyrazolo[1,5-a]pyrimidines, which are known for their significant biological activities and applications in medicinal chemistry .
Mechanism of Action
Target of Action
It’s known that this compound belongs to a family of pyrazolo[1,5-a]pyrimidines, which have been identified as strategic compounds for optical applications .
Mode of Action
The mode of action of Pyrazolo[1,5-a]pyrimidine-7-carboxylic acid is primarily through its interaction with its targets. The presence of electron-donating groups (EDGs) at position 7 on the fused ring improves both the absorption and emission behaviors . This interaction results in changes in the photophysical properties of the compound, making it suitable for optical applications .
Biochemical Pathways
It’s known that this compound and its derivatives have significant photophysical properties, which make them crucial tools for studying the dynamics of intracellular processes .
Pharmacokinetics
The compound’s tunable photophysical properties suggest potential bioavailability .
Result of Action
The result of the action of this compound is primarily observed in its optical applications. The compound’s interaction with its targets leads to changes in its photophysical properties, allowing it to be used in studying the dynamics of intracellular processes .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the compound has been found to be stable under exposure to extreme pH . This suggests that the compound’s action, efficacy, and stability can be influenced by the pH of its environment .
Biochemical Analysis
Biochemical Properties
Pyrazolo[1,5-a]pyrimidine-7-carboxylic acid has been identified as a strategic compound for optical applications . It exhibits tunable photophysical properties, which are influenced by electron-donating groups (EDGs) at position 7 on the fused ring . These EDGs improve both the absorption and emission behaviors of the compound .
Cellular Effects
These compounds have been observed to alter cell cycle progression and induce apoptosis within cells .
Molecular Mechanism
This ICT is favored by EDGs at position 7 on the fused ring .
Temporal Effects in Laboratory Settings
Compounds in the same family have been noted for their stability and tunable photophysical properties .
Subcellular Localization
Fluorescent molecules like this compound are crucial tools for studying the dynamics of intracellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Pyrazolo[1,5-a]pyrimidine-7-carboxylic acid can be synthesized through various methods. One common approach involves the cyclocondensation of 3-aminopyrazole derivatives with 1,3-dicarbonyl compounds or their synthetic equivalents, such as β-alkoxyenones or enaminones . The reaction typically proceeds under mild conditions, often requiring heating and the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Pyrazolo[1,5-a]pyrimidine-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups, enhancing the compound’s reactivity.
Reduction: This reaction can modify the electronic properties of the compound, potentially altering its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized pyrazolo[1,5-a]pyrimidines .
Scientific Research Applications
Pyrazolo[1,5-a]pyrimidine-7-carboxylic acid has numerous applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazolo[1,5-a]pyrimidine derivatives, such as pyrazolo[1,5-a]pyrimidine-3-carboxamides and pyrazolo[1,5-a]pyrimidine-5-carboxylates .
Uniqueness
Pyrazolo[1,5-a]pyrimidine-7-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in medicinal chemistry .
Properties
IUPAC Name |
pyrazolo[1,5-a]pyrimidine-7-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2/c11-7(12)5-1-3-8-6-2-4-9-10(5)6/h1-4H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYOMVTAAOLUSFF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N2C(=CC=N2)N=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1367949-47-0 | |
Record name | pyrazolo[1,5-a]pyrimidine-7-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.